molecular formula C8H6F3NO2 B12953500 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one

1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one

Cat. No.: B12953500
M. Wt: 205.13 g/mol
InChI Key: FLHCEFIKBPETDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H6F3NO. It is known for its unique trifluoromethoxy group attached to a pyridine ring, making it a valuable building block in organic synthesis. This compound is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with trifluoromethanol in the presence of a base, followed by oxidation to form the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and various organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[6-(trifluoromethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-5(13)6-2-3-7(12-4-6)14-8(9,10)11/h2-4H,1H3

InChI Key

FLHCEFIKBPETDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC(F)(F)F

Origin of Product

United States

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